(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
Description
The compound “(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one” is a heterocyclic enone derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 5, connected via a conjugated α,β-unsaturated ketone (enone) bridge to a pyrrole ring. This structural motif is characteristic of bioactive molecules, as pyrazole and pyrrole rings are frequently employed in pharmaceuticals due to their hydrogen-bonding capabilities and metabolic stability.
Properties
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-10(8-14-15(9)2)5-6-12(16)11-4-3-7-13-11/h3-8,13H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEATZINHWQHEQF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1H-pyrrole-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the enone system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its conjugated system makes it a useful intermediate in organic synthesis.
Biology: Research has explored its potential as a ligand in coordination chemistry, which could have implications for the development of new materials or catalysts.
Medicine: Studies are investigating its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Industry: The compound’s unique structure makes it a candidate for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The conjugated system allows for electron delocalization, which can influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Methodological Considerations
Chemical structure comparison methods, such as graph-based analysis (), highlight the pyrazole core as a common subgraph across these compounds. Differences in substituents (e.g., pyrrole vs. nitrophenyl) alter electronic environments and steric profiles, which can be quantified using computational tools like density functional theory (DFT) or molecular docking studies .
Biological Activity
The compound (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, often referred to as a pyrazole derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate pyrazole and pyrrole derivatives under controlled conditions. The reaction can be optimized using various solvents and catalysts to enhance yield and purity. For instance, the use of ethanol as a solvent has been reported to yield high-quality products.
Biological Activities
The biological activities of this compound have been evaluated through various studies, highlighting its potential in several therapeutic areas:
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been demonstrated in several models. For example, it has shown efficacy in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests that it may serve as a candidate for treating inflammatory diseases.
3. Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have revealed its ability to inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
Several case studies have explored the biological effects of this compound:
While the precise mechanisms remain under investigation, it is hypothesized that the pyrazole moiety contributes to the biological activity through interactions with specific enzymes or receptors involved in disease pathways. The presence of the pyrrole ring may enhance bioavailability and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
